6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
6-Chloro-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a heterocyclic compound featuring a tricyclic scaffold with nitrogen and sulfur atoms. Its structure comprises fused triazole and thia-zene rings, with a chlorine substituent at position 4.
Key synthetic routes for related tricyclic systems involve condensation of hydrazinobenzoic acid derivatives with electrophilic intermediates under reflux conditions, followed by acidification and recrystallization (e.g., THF or ethanol/water mixtures) .
Properties
IUPAC Name |
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3S/c10-8-7-6(12-4-13-8)5-2-1-3-11-9(5)14-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUXTBKFKCTJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381476 | |
| Record name | 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55115-80-5 | |
| Record name | 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to form the desired compound . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Typical conditions involve heating the compound with the nucleophile in a suitable solvent.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
*Calculated based on analogous compounds.
Key Observations:
- Substituent Effects : The chlorine atom in the target compound likely enhances electrophilicity compared to the amine or cyclopropyl groups in analogs, influencing reactivity and binding affinity .
- Crystal Packing: The tellurium-containing analog in exhibits Te···π and S···S interactions, stabilizing its orthogonal lattice .
Table 2: CLK1 Inhibition Data (IC₅₀ Values)
| Compound Name | IC₅₀ (nM) | Substituent Position |
|---|---|---|
| 12-(4-Chlorophenyl)-8-thia-...hexaen-6-amine | 1100 | Para-chloro |
| 12-(3-Chlorophenyl)-8-thia-...hexaen-6-amine | 690 | Meta-chloro |
| Hypothetical Target Compound | ~500* | Position 6-Cl |
*Estimated based on positional trends; meta-substitution enhances activity compared to para.
Key Observations:
- Chlorine Position : Meta-substituted analogs show higher CLK1 inhibition than para-substituted ones, suggesting steric and electronic optimization near the triazole core .
- Amino vs. Chloro: The amine group in compounds may participate in hydrogen bonding with kinase active sites, whereas chloro groups rely on hydrophobic interactions.
Biological Activity
6-Chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a heterocyclic compound known for its complex structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.
Structural Overview
The compound features a tricyclic structure incorporating nitrogen and sulfur atoms along with a chlorine substituent. Its unique arrangement contributes to its diverse biological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Compounds in the triazine family have shown effectiveness against various bacterial strains.
- Antitumor Properties : Similar structures have been reported to possess cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The presence of nitrogen heterocycles suggests potential for inhibiting key enzymes involved in metabolic pathways.
Synthesis Methods
Synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the tricyclic structure.
- Substitution Reactions : Introducing chlorine and sulfur groups through electrophilic substitution methods.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 12-Chloro-6-(3R)-3-(methylamino)pyrrolidin-1-yl | Chloro substituent and pyrrolidine moiety | Antitumor activity |
| 12-(3-Chlorophenyl)-8-thia | Thia group instead of oxa | Antimicrobial properties |
| 12-Chloro-7-(4-methylpiperazin-1-yl) | Piperazine ring | Potential enzyme inhibition |
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of 6-chloro-8-thia compounds exhibited significant antibacterial effects against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
- Antitumor Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation through apoptosis induction mechanisms.
- Enzyme Inhibition Analysis : Enzyme assays indicated that the compound could inhibit specific kinases involved in cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
